

Spectroscopic Analysis of 2-Amino-2-(2-nitrophenyl)acetic Acid: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-2-(2-nitrophenyl)acetic acid

Cat. No.: B1291617

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-(2-nitrophenyl)acetic acid is a non-proteinogenic amino acid with potential applications in pharmaceutical and chemical synthesis. Its structure, featuring an amino acid moiety directly attached to a nitrophenyl ring, makes it a valuable building block for novel therapeutic agents and other complex organic molecules. Accurate spectroscopic characterization is paramount for its identification, purity assessment, and structural elucidation in any research and development setting.

This technical guide provides a summary of available spectroscopic data and detailed experimental protocols for the characterization of **2-Amino-2-(2-nitrophenyl)acetic acid** using Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Note on Data Availability: Extensive searches for experimental spectroscopic data for the free acid form of **2-Amino-2-(2-nitrophenyl)acetic acid** did not yield specific datasets. However, data for its hydrochloride salt is available and presented below. Predicted data for the free acid, based on established spectroscopic principles and comparison with related compounds, is also provided to guide researchers.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

1.1.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental ^1H NMR and ^{13}C NMR data for **2-Amino-2-(2-nitrophenyl)acetic acid** hydrochloride was found in the search results. A vendor specification mentions " $\geq 95\%$ (NMR)", implying that NMR is used for purity assessment, but the spectral data itself is not provided.[1]

1.1.2. Predicted NMR Data for 2-Amino-2-(2-nitrophenyl)acetic acid (Free Acid)

The following tables summarize the predicted ^1H and ^{13}C NMR spectral data for the free acid. These predictions are based on the analysis of structurally similar compounds and general chemical shift principles. The actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ^1H NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~8.0 - 8.2	d	1H	Ar-H
~7.6 - 7.8	t	1H	Ar-H
~7.4 - 7.6	t	1H	Ar-H
~7.3 - 7.5	d	1H	Ar-H
~5.0 - 5.2	s	1H	α -CH
Broad	s	3H	-NH ₂ , -COOH

Table 2: Predicted ^{13}C NMR Spectral Data (in DMSO-d₆)

Chemical Shift (δ , ppm)	Assignment
~170 - 175	C=O (Carboxylic Acid)
~148 - 150	Ar-C (C-NO ₂)
~135 - 138	Ar-C
~128 - 132	Ar-CH
~124 - 127	Ar-CH
~122 - 124	Ar-CH
~118 - 121	Ar-CH
~55 - 60	α -C

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

1.2.1. 2-Amino-2-(2-nitrophenyl)acetic acid Hydrochloride

No specific experimental IR data for **2-Amino-2-(2-nitrophenyl)acetic acid** hydrochloride was found in the search results.

1.2.2. Predicted IR Data for **2-Amino-2-(2-nitrophenyl)acetic acid** (Free Acid)

Table 3: Predicted IR Absorption Bands

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200 - 2800	Broad	O-H stretch (Carboxylic Acid), N-H stretch (Amine)
1710 - 1680	Strong	C=O stretch (Carboxylic Acid)
1620 - 1580	Medium	N-H bend (Amine)
1530 - 1500	Strong	N-O asymmetric stretch (Nitro)
1350 - 1320	Strong	N-O symmetric stretch (Nitro)
1300 - 1200	Medium	C-O stretch (Carboxylic Acid)
850 - 750	Strong	C-H out-of-plane bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

1.3.1. **2-Amino-2-(2-nitrophenyl)acetic acid** Hydrochloride

No specific experimental MS data for **2-Amino-2-(2-nitrophenyl)acetic acid** hydrochloride was found in the search results.

1.3.2. Predicted Mass Spectrometry Data for **2-Amino-2-(2-nitrophenyl)acetic acid** (Free Acid)

Table 4: Predicted Mass-to-Charge Ratios (m/z) for Major Fragments (Electron Ionization - EI)

m/z	Assignment
196	$[M]^+$ (Molecular Ion)
151	$[M - COOH]^+$
150	$[M - HCOOH]^+$
106	$[C_7H_6N]^+$
77	$[C_6H_5]^+$

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data for **2-Amino-2-(2-nitrophenyl)acetic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain 1H and ^{13}C NMR spectra for structural elucidation and purity assessment.

Methodology:

- Sample Preparation:
 - Accurately weigh 5-10 mg of **2-Amino-2-(2-nitrophenyl)acetic acid**.
 - Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O with a small amount of DCl to aid solubility).
 - Ensure complete dissolution, using gentle vortexing or sonication if necessary.
 - Transfer the solution to a 5 mm NMR tube.
 - Add a small amount of an internal standard (e.g., tetramethylsilane - TMS for DMSO-d₆) for chemical shift referencing.
- Instrument Parameters (1H NMR):
 - Spectrometer: 400 MHz or higher field NMR spectrometer.

- Pulse Program: Standard single-pulse experiment.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-5 seconds.
- Number of Scans: 16-64, depending on the sample concentration.
- Instrument Parameters (^{13}C NMR):
 - Spectrometer: 100 MHz or higher, corresponding to the proton frequency.
 - Pulse Program: Proton-decoupled pulse sequence.
 - Acquisition Time: 1-2 seconds.
 - Relaxation Delay: 2-5 seconds.
 - Number of Scans: 1024-4096, due to the low natural abundance of ^{13}C .
- Data Processing:
 - Apply Fourier transformation to the acquired free induction decay (FID).
 - Phase and baseline correct the spectrum.
 - Calibrate the chemical shift axis using the internal standard.
 - Integrate the signals in the ^1H NMR spectrum to determine the relative proton ratios.
 - Assign the observed signals to the corresponding nuclei in the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

- Sample Preparation (KBr Pellet Method):

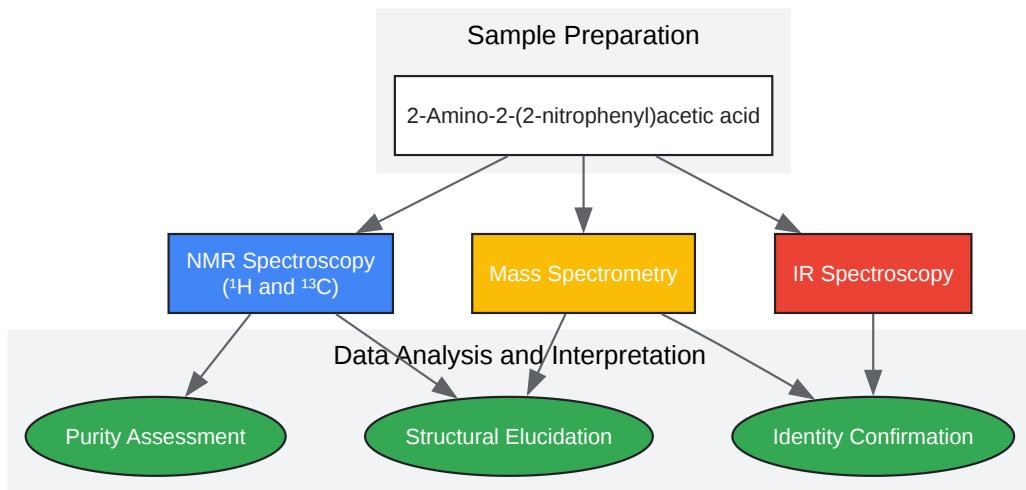
- Thoroughly grind 1-2 mg of **2-Amino-2-(2-nitrophenyl)acetic acid** with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar.
- Transfer the mixture to a pellet-forming die.
- Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

- Instrument Parameters (FTIR):
 - Place the KBr pellet in the sample holder of the FTIR spectrometer.
 - Acquire the spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - The final spectrum is typically presented in terms of transmittance (%).
- Data Processing:
 - Perform a background correction using a spectrum of a blank KBr pellet or an empty sample compartment.
 - Identify the wavenumbers of the major absorption bands.
 - Assign these bands to the corresponding functional group vibrations.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:


- Sample Preparation:
 - Prepare a dilute solution of **2-Amino-2-(2-nitrophenyl)acetic acid** in a suitable volatile solvent (e.g., methanol or acetonitrile/water mixture).
- Instrument Parameters (Electrospray Ionization - ESI):

- Ionization Mode: Positive or negative ion mode can be used.
- Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Ion Trap.
- Scan Range: A range encompassing the expected molecular weight (e.g., m/z 50-500).
- Source Parameters: Optimize parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature to achieve a stable signal.
- Instrument Parameters (Electron Ionization - EI):
 - Ionization Energy: Typically 70 eV.
 - Source Temperature: Optimized to ensure sample volatilization without thermal decomposition.
 - Mass Analyzer: Quadrupole or Magnetic Sector.
 - Scan Range: A range appropriate for the expected fragments (e.g., m/z 20-300).
- Data Processing:
 - Identify the molecular ion peak ($[M]^+$ or $[M-H]^-$ or $[M+H]^+$).
 - Analyze the fragmentation pattern to identify characteristic fragment ions.
 - Propose fragmentation pathways consistent with the observed peaks.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic analysis of **2-Amino-2-(2-nitrophenyl)acetic acid**.

Spectroscopic Analysis Workflow for 2-Amino-2-(2-nitrophenyl)acetic Acid

[Click to download full resolution via product page](#)

Spectroscopic analysis workflow.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- To cite this document: BenchChem. [Spectroscopic Analysis of 2-Amino-2-(2-nitrophenyl)acetic Acid: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [[https://www.benchchem.com/product/b1291617#spectroscopic-data-nmr-ir-ms-of-2-amino-2-\(2-nitrophenyl\)-acetic-acid](https://www.benchchem.com/product/b1291617#spectroscopic-data-nmr-ir-ms-of-2-amino-2-(2-nitrophenyl)-acetic-acid)]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com